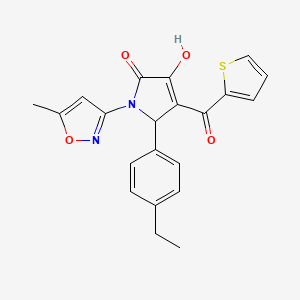

5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Description

- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:

- The core structure is a dihydro-2H-pyrrol-2-one , which consists of a pyrrole ring fused with a lactam (pyrrolidin-2-one) ring.

- Substituents:

4-ethylphenyl: group at position 5.

3-hydroxy: group at position 3.

5-methyl-1,2-oxazol-3-yl: group at position 1.

thiophen-2-ylcarbonyl: group at position 4.

- This compound’s intricate structure suggests potential biological activity.

Properties

Molecular Formula |

C21H18N2O4S |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C21H18N2O4S/c1-3-13-6-8-14(9-7-13)18-17(19(24)15-5-4-10-28-15)20(25)21(26)23(18)16-11-12(2)27-22-16/h4-11,18,25H,3H2,1-2H3 |

InChI Key |

NWZUJJLXPGTQFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Investigate its reactivity, stereochemistry, and novel reactions.

Biology: Explore its interactions with enzymes, receptors, or cellular processes.

Medicine: Assess its potential as a drug candidate (e.g., anti-inflammatory, anticancer).

Industry: Evaluate its use in materials science or catalysis.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds:

Remember, this compound’s potential lies in its intricate structure and diverse applications

Biological Activity

The compound 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activities. Its structure suggests that it may interact with biological systems in various ways, particularly in the context of immunomodulation and anti-inflammatory responses. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C24H22N2O5 |

| Molecular Weight | 418.4 g/mol |

| IUPAC Name | (4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |

| InChI Key | JAUFVBUHVILHTN-XDOYNYLZSA-N |

Immunomodulatory Effects

Research indicates that derivatives of isoxazole, including compounds structurally similar to 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one , exhibit significant immunomodulatory properties. For instance:

- Regulation of Immune Functions : Isoxazole derivatives have been shown to regulate the proliferation of thymocytes and splenocytes, influencing cytokine production such as IL-1β and TNF-α .

- Inhibition of Humoral Immune Response : Certain isoxazole compounds have demonstrated the ability to inhibit humoral immune responses in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo .

- Anti-inflammatory Activity : Compounds similar to the target molecule have been noted for their anti-inflammatory effects, including the reduction of carrageenan-induced paw edema in animal models .

The mechanisms underlying the biological activity of this compound likely involve:

- Cytokine Modulation : The compound may alter cytokine profiles in immune cells, leading to decreased inflammation and modulation of immune responses.

- Cell Proliferation Inhibition : The inhibition of T-cell proliferation and function has been observed with related isoxazole derivatives, suggesting a potential pathway for immunosuppression .

Case Studies

Several studies have explored the biological effects of isoxazole derivatives:

- Study on 5-amino-3-methylisoxazole Derivatives : This study found that specific derivatives inhibited TNFα production and reduced immune cell proliferation in response to phytohemagglutinin (PHA) stimulation .

- Glomerulonephritis Model : In lupus-prone mice models, isoxazole compounds were shown to inhibit interactions between macrophage migration inhibitory factor (MIF) and its receptor, demonstrating protective effects against tissue damage associated with autoimmune conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.